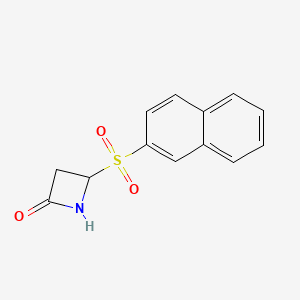
4-Naphthalen-2-ylsulfonylazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Naphthalen-2-ylsulfonylazetidin-2-one is a chemical compound with the molecular formula C₁₃H₁₁NO₃S It is characterized by the presence of a naphthalene ring system attached to a sulfonyl group and an azetidinone ring
Preparation Methods
The synthesis of 4-Naphthalen-2-ylsulfonylazetidin-2-one typically involves the reaction of naphthalene-2-sulfonyl chloride with azetidin-2-one under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
4-Naphthalen-2-ylsulfonylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.
Hydrolysis: The azetidinone ring can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Naphthalen-2-ylsulfonylazetidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Naphthalen-2-ylsulfonylazetidin-2-one involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The azetidinone ring can also interact with biological targets, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
4-Naphthalen-2-ylsulfonylazetidin-2-one can be compared with other similar compounds such as:
Naphthalene derivatives: These compounds share the naphthalene ring system but differ in their functional groups and biological activities.
Azetidinone derivatives: These compounds have the azetidinone ring but may have different substituents, leading to variations in their chemical and biological properties.
Sulfonyl compounds: These compounds contain the sulfonyl group but differ in their overall structure and reactivity.
The uniqueness of this compound lies in its combination of the naphthalene ring, sulfonyl group, and azetidinone ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
119005-25-3 |
|---|---|
Molecular Formula |
C13H11NO3S |
Molecular Weight |
261.30 g/mol |
IUPAC Name |
4-naphthalen-2-ylsulfonylazetidin-2-one |
InChI |
InChI=1S/C13H11NO3S/c15-12-8-13(14-12)18(16,17)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,13H,8H2,(H,14,15) |
InChI Key |
PUIDKDXLOJKTOP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC1=O)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


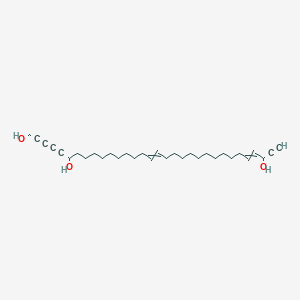
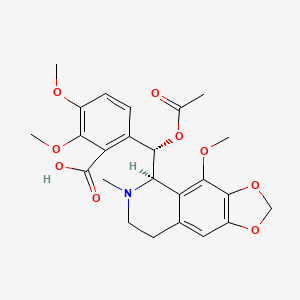
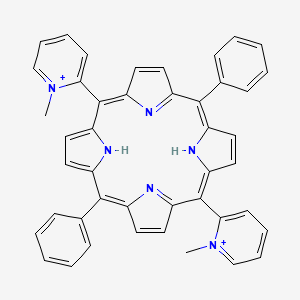
![2,4-Pentanedione, 3-[(5-phenoxy-2-furanyl)methylene]-](/img/structure/B14291865.png)
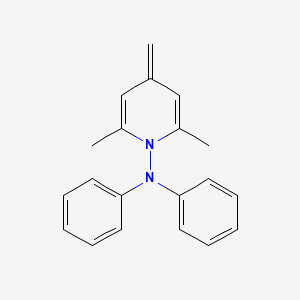
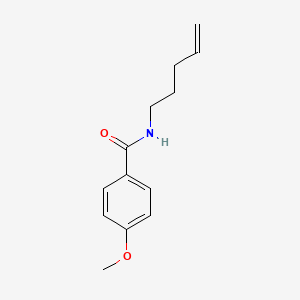
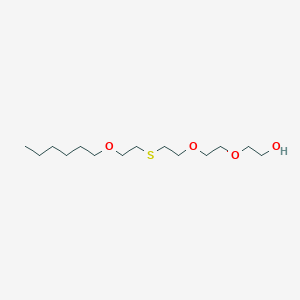

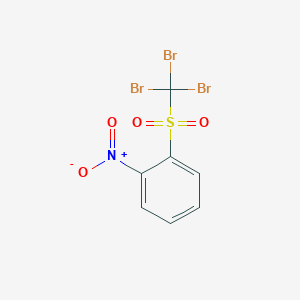
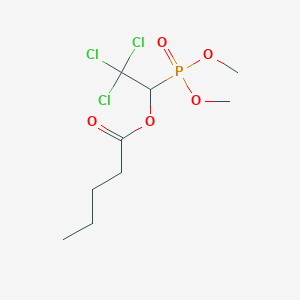


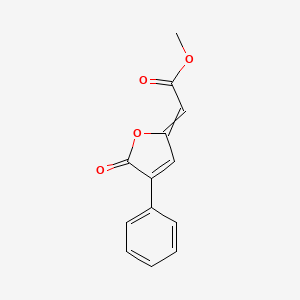
![Tributyl[cyclohexyl(methoxymethoxy)methyl]stannane](/img/structure/B14291923.png)
